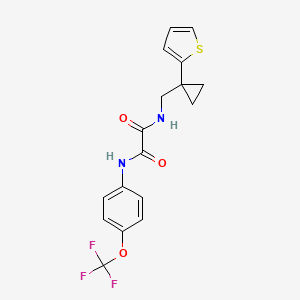
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H15F3N2O3S and its molecular weight is 384.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by its unique structural features, which include a cyclopropyl group substituted with thiophene and a trifluoromethoxy phenyl moiety linked through an oxalamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H15F3N2O2S
- Molecular Weight : 384.4 g/mol
- CAS Number : 1207034-70-5
The compound's structure suggests that the trifluoromethoxy group may enhance lipophilicity and binding affinity to biological targets, while the thiophenic cyclopropyl moiety could influence its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, modulating their activity and influencing physiological responses.
In Vitro Studies
Several studies have investigated the biological activities of this compound:
- Antiviral Activity : Research has shown that compounds with similar structural motifs exhibit antiviral properties against various viruses. Molecular docking studies suggest that this compound may interact with viral proteins, inhibiting their function and preventing viral replication .
- Anti-inflammatory Effects : The compound's potential to inhibit cyclooxygenase (COX) enzymes has been explored, indicating possible anti-inflammatory effects. This is significant for conditions such as arthritis and other inflammatory diseases .
- Anticancer Activity : Preliminary evaluations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various signaling pathways.
Case Study 1: Antiviral Mechanism
In a study focusing on the antiviral efficacy of structurally similar compounds, it was found that the presence of a thiophene ring significantly enhanced the binding affinity to viral proteins. The docking results indicated that this compound could effectively inhibit viral assembly, showcasing its potential as an antiviral agent against RNA viruses .
Case Study 2: Anti-inflammatory Action
Another investigation evaluated the anti-inflammatory properties of related compounds through COX inhibition assays. The results demonstrated that derivatives with similar oxalamide structures exhibited significant COX-2 inhibition, suggesting that this compound may also exert similar effects .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | Contains methylbenzyl group | Anti-inflammatory, antiviral |
| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | Lacks cyclopropyl group | Antiviral |
| N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | Contains fluorine atom | Enhanced binding affinity |
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-12-5-3-11(4-6-12)22-15(24)14(23)21-10-16(7-8-16)13-2-1-9-26-13/h1-6,9H,7-8,10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTVUBBQZBYFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













